

# Independent Validation of GAT564: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GAT564    |           |
| Cat. No.:            | B12404925 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for **GAT564** (also known as GIGA-564), a novel anti-CTLA-4 monoclonal antibody, with the established alternative, ipilimumab. The information is based on publicly available preclinical data and aims to offer a clear, data-driven overview for independent validation and assessment.

## **Executive Summary**

GAT564 is a fully human monoclonal antibody designed for cancer immunotherapy. Unlike the first-generation anti-CTLA-4 antibody ipilimumab, which primarily acts by blocking the CTLA-4 checkpoint, GAT564 is engineered to have minimal checkpoint inhibition activity.[1][2][3][4] Its proposed primary mechanism of action is the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment through enhanced Fc receptor (FcR) signaling.[4][5][6] Preclinical studies suggest that this differentiated mechanism may lead to superior anti-tumor efficacy and a more favorable safety profile compared to ipilimumab.[1][2][7][8] A Phase 1 clinical trial of GIGA-564 initiated in May 2024 is currently recruiting participants with locally advanced or metastatic solid tumors to evaluate its safety and tolerability.[9][10]

## Comparative Data: GAT564 vs. Ipilimumab

The following tables summarize the key quantitative findings from preclinical studies comparing **GAT564** and ipilimumab.



Table 1: In Vitro Characteristics

| Parameter                           | GAT564       | Ipilimumab | Key Finding                                                                                                                    |
|-------------------------------------|--------------|------------|--------------------------------------------------------------------------------------------------------------------------------|
| CTLA-4 Binding<br>Affinity (KD, nM) | High         | High       | Both antibodies exhibit strong binding to CTLA-4.                                                                              |
| CD80/CD86 Checkpoint Inhibition     | Weak/Limited | Strong     | GAT564 demonstrates significantly less blocking of the CTLA-4 interaction with its ligands compared to ipilimumab.[4][5]       |
| Fc Receptor (FcR)<br>Signaling      | Enhanced     | Standard   | GAT564 shows increased ability to induce in vitro FcR signaling, particularly through murine FcyRIV and human FcyRIIIa.[5][11] |

Table 2: In Vivo Preclinical Efficacy in Murine Models (hCTLA-4 KI mice with MC38 tumors)



| Parameter                        | GAT564    | Ipilimumab | p-value    | Key Finding                                                                         |
|----------------------------------|-----------|------------|------------|-------------------------------------------------------------------------------------|
| Tumor Growth<br>Inhibition       | Enhanced  | Standard   | p = 0.004  | GAT564 demonstrates superior anti- tumor activity compared to ipilimumab.[11]       |
| Intratumoral Treg<br>Depletion   | Increased | Standard   | p = 0.026  | GAT564 leads to<br>more effective<br>depletion of<br>Tregs within the<br>tumor.[11] |
| Peripheral Treg<br>Proliferation | Reduced   | Increased  | p = 9.7e-4 | GAT564 induces significantly less proliferation of peripheral Tregs.                |

Table 3: Preclinical Toxicology in Murine Models



| Parameter                            | GAT564  | lpilimumab | Key Finding                                                                                                               |
|--------------------------------------|---------|------------|---------------------------------------------------------------------------------------------------------------------------|
| Gastrointestinal &<br>Liver Toxicity | Reduced | Higher     | GAT564 was associated with lower toxicity in the gastrointestinal tract and liver in a fourweek toxicology study. [7][11] |
| Colonic & Skin<br>Inflammation       | Reduced | Higher     | In combination with an anti-PD-1 antibody, GAT564 induced less colonic epithelial damage and skin pathology.[5]           |

### **Experimental Protocols**

The key experiments cited in the preclinical publications were performed as follows:

- 1. In Vitro Blocking Assays (ELISA and Cell-Based):
- Purpose: To determine the ability of GAT564 and ipilimumab to block the interaction between CTLA-4 and its ligands, CD80 and CD86.
- Methodology: Standard ELISA and cell-based signaling assays were used. For the cell-based assay, a Jurkat T-cell line expressing a luciferase reporter gene under the control of the NFAT promoter was co-cultured with CHO cells expressing human CTLA-4 and the respective ligands. The degree of signaling inhibition was measured by luciferase activity.[4]
- 2. In Vivo Tumor Models:
- Purpose: To evaluate the anti-tumor efficacy of **GAT564** and ipilimumab.
- Methodology: Human CTLA-4 knock-in (hCTLA-4 KI) mice were subcutaneously implanted with MC38 colon adenocarcinoma cells. Once tumors were established, mice were treated



with **GAT564**, ipilimumab, or an isotype control antibody. Tumor volume was measured regularly to assess treatment efficacy.[4][11]

- 3. Flow Cytometry Analysis of T Cell Populations:
- Purpose: To quantify the effects of GAT564 and ipilimumab on different T cell subsets, particularly Tregs.
- Methodology: Tumors and peripheral lymphoid organs were harvested from treated mice.
   Tissues were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various T cell markers (e.g., CD4, CD8, FoxP3, Ki-67). The stained cells were then analyzed using a flow cytometer to determine the percentage and proliferation status of different T cell populations.[5]
- 4. Toxicology Studies:
- Purpose: To assess the safety profile of **GAT564** in comparison to ipilimumab.
- Methodology: hCTLA-4 KI mice were administered multiple doses of **GAT564** or ipilimumab over a four-week period. Tissues from various organs, including the gastrointestinal tract and liver, were collected for histopathological analysis to evaluate signs of toxicity.[7][11]

## Visualizations Signaling Pathways and Mechanisms

Below are diagrams illustrating the proposed mechanisms of action for ipilimumab and **GAT564**, as well as a depiction of the experimental workflow for evaluating anti-tumor efficacy.



#### Proposed Mechanism of Action: GAT564 vs. Ipilimumab GAT564 (GIGA-564) Weakly Blocks TCR Peripheral Treg Interaction Permitted Antigen Presenting Cell (APC) (CD80/CD86) CTLA-4 **Tumor Microenvironment** Enhanced Treg Depletion Effector Cell (e.g., NK Cell) (Fc Receptor) Binds CTLA-4 Intratumoral Treg **Ipilimumab** Strongly Blocks TCR **Ipilimumab** Peripheral Treg Interaction Blocked Antigen Presenting Cell (APC) CTLA-4 (CD80/CD86)

**Tumor Microenvironment** 

Intratumoral Treg

Standard Treg Depletion (ADCC)

#### Click to download full resolution via product page

Caption: Comparative mechanisms of Ipilimumab and GAT564.

Binds CTLA-

Effector Cell (e.g., NK Cell)

(Fc Receptor)





Click to download full resolution via product page

Caption: Workflow for in vivo anti-tumor efficacy studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GigaGen Publishes Research Describing Novel Mechanism of [globenewswire.com]
- 2. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 [grifols.com]
- 3. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 BioSpace [biospace.com]
- 4. gigagen.com [gigagen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GigaGen Presents IND-Enabling Data and Phase 1 Trial Strategy for its Novel Anti CTLA
   4 Oncology Drug Candidate GIGA 564 at SITC 2023 [grifols.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. GigaGen Doses First Patient in Phase 1 Trial of Anti-CTLA-4 [globenewswire.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Independent Validation of GAT564: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404925#independent-validation-of-gat564-published-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com